molecular formula C10H10N2O B13028111 1-(5-methyl-1H-indazol-3-yl)ethanone

1-(5-methyl-1H-indazol-3-yl)ethanone

Cat. No.: B13028111
M. Wt: 174.20 g/mol
InChI Key: SWFMNEVRYVDJKF-UHFFFAOYSA-N
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Description

1-(5-methyl-1H-indazol-3-yl)ethanone is an organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methyl-1H-indazol-3-yl)ethanone typically involves the reaction of 5-methylindazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(5-methyl-1H-indazol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-methyl-1H-indazol-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-methyl-1H-indazol-3-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-methyl-1H-indazol-5-yl)ethanone
  • 1-(5-bromo-1H-indazol-3-yl)ethanone
  • 1-(1H-indazol-3-yl)ethanone

Uniqueness

1-(5-methyl-1H-indazol-3-yl)ethanone is unique due to the presence of a methyl group at the 5-position of the indazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other indazole derivatives .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(5-methyl-1H-indazol-3-yl)ethanone

InChI

InChI=1S/C10H10N2O/c1-6-3-4-9-8(5-6)10(7(2)13)12-11-9/h3-5H,1-2H3,(H,11,12)

InChI Key

SWFMNEVRYVDJKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NN=C2C(=O)C

Origin of Product

United States

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